molecular formula C15H19Br2NO3 B5205183 ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate

Katalognummer B5205183
Molekulargewicht: 421.12 g/mol
InChI-Schlüssel: XGCHAFPKDCHPPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate, also known as DBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Wirkmechanismus

The mechanism of action of ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and to inhibit the release of glutamate, an excitatory neurotransmitter. This activity may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its radioprotective effects. ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate has also been shown to reduce oxidative stress and to protect against DNA damage in cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate in lab experiments is its relatively simple synthesis method, which makes it readily accessible for researchers. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential use as a radioprotective agent, as further studies could help to elucidate its mechanism of action and potential applications in cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and chronic pain, as further studies could help to identify its optimal dosage and potential side effects. Additionally, further studies could investigate the potential of ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a base. The reaction yields ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate as a yellow solid with a melting point of 164-166°C.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. ethyl 1-(3,5-dibromo-2-hydroxybenzyl)-4-piperidinecarboxylate has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.

Eigenschaften

IUPAC Name

ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Br2NO3/c1-2-21-15(20)10-3-5-18(6-4-10)9-11-7-12(16)8-13(17)14(11)19/h7-8,10,19H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCHAFPKDCHPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(3,5-dibromo-2-hydroxyphenyl)methyl]piperidine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.